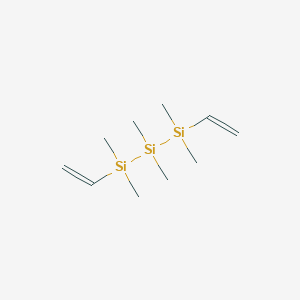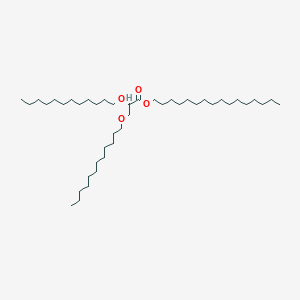
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C10H26N2O2S2I2. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, sulfinyldiethylenebis(trimethyl-, diiodide typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction. For example, the reaction of a tertiary amine with methyl iodide in the presence of a base like sodium hydroxide can yield the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The iodide ions can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver salts like silver nitrate to facilitate the substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Quaternary ammonium salts with different halides.
Scientific Research Applications
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants
Mechanism of Action
The antimicrobial activity of ammonium, sulfinyldiethylenebis(trimethyl-, diiodide is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This compound can also interfere with protein synthesis and metabolic pathways within the microbial cell .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium iodide: Employed in organic synthesis as a phase transfer catalyst.
Uniqueness
Ammonium, sulfinyldiethylenebis(trimethyl-, diiodide is unique due to its specific structure, which includes a sulfinyl group that can undergo various chemical transformations. This structural feature allows for a broader range of chemical reactions compared to other quaternary ammonium compounds .
Properties
CAS No. |
63951-33-7 |
|---|---|
Molecular Formula |
C10H26I2N2OS |
Molecular Weight |
476.20 g/mol |
IUPAC Name |
trimethyl-[2-[2-(trimethylazaniumyl)ethylsulfinyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C10H26N2OS.2HI/c1-11(2,3)7-9-14(13)10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
QSXVNTBKSUOTAI-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCS(=O)CC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)



![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)








![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
